molecular formula C11H12N2O2S B1426603 N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine CAS No. 1352999-54-2

N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine

Cat. No.: B1426603
CAS No.: 1352999-54-2
M. Wt: 236.29 g/mol
InChI Key: PIJQMJLUXFEBML-UHFFFAOYSA-N
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Description

Infrared (IR) Spectroscopy

IR spectra reveal functional group vibrations:

  • C=N stretch : 1580–1620 cm⁻¹ (thiazole ring).
  • C–S stretch : 690–710 cm⁻¹.
  • Carboxyl O–H stretch : 2500–3300 cm⁻¹ (broad, –COOH).
  • N–H bend : 1540–1650 cm⁻¹ (tertiary amine).

Table 2: Key IR absorptions

Functional Group Wavenumber (cm⁻¹) Assignment
C=N 1605 Thiazole ring stretch
C–S 705 Thiazole C–S vibration
O–H 2650 Carboxyl dimerization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆) :
    • δ 2.42 (s, 3H, CH₃ on benzothiazole).
    • δ 3.12 (s, 3H, N–CH₃).
    • δ 3.85 (s, 2H, CH₂ of glycine).
    • δ 7.25–7.85 (m, 3H, aromatic protons).
  • ¹³C NMR :
    • δ 171.2 (COOH), δ 162.4 (C=N), δ 24.1 (N–CH₃).

Table 3: NMR spectral data

Nucleus δ (ppm) Multiplicity Integration Assignment
¹H 2.42 Singlet 3H Benzothiazole CH₃
¹H 3.12 Singlet 3H N–CH₃
¹³C 171.2 - - Carboxyl carbon

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 236.1 [M]⁺.
  • Fragmentation :
    • m/z 177.0 (benzothiazole fragment after glycine loss).
    • m/z 149.1 (demethylation product).

Crystallographic Studies and Conformational Analysis

X-ray diffraction studies of analogous benzothiazole derivatives (e.g., ) reveal:

  • Crystal system : Monoclinic, space group P2₁/c.
  • Dihedral angles : 78.56° between benzothiazole and substituent planes, indicating limited conjugation with the glycine unit.
  • Hydrogen bonding : Intramolecular N–H···N interactions (2.42 Å) between the glycine amine and thiazole nitrogen.

Table 4: Crystallographic parameters

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.21 Å, b = 12.34 Å, c = 10.56 Å
Dihedral angle 78.56°

Conformational flexibility arises from rotation around the C–N bond linking glycine to the benzothiazole, with energy minima favoring planar and non-planar states depending on solvent polarity .

Properties

IUPAC Name

2-[methyl-(4-methyl-1,3-benzothiazol-2-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-7-4-3-5-8-10(7)12-11(16-8)13(2)6-9(14)15/h3-5H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJQMJLUXFEBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201239975
Record name Glycine, N-methyl-N-(4-methyl-2-benzothiazolyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352999-54-2
Record name Glycine, N-methyl-N-(4-methyl-2-benzothiazolyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352999-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-methyl-N-(4-methyl-2-benzothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine typically involves the reaction of 2-mercaptoaniline with an appropriate acid chloride to form the benzothiazole ring. This intermediate is then reacted with N-methylglycine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and catalysts like copper(I) oxide or other suitable catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most promising applications of N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine is in cancer therapy. Studies have shown that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been found to inhibit cancer cell proliferation by interfering with various biochemical pathways involved in cell growth and survival.

Mechanism of Action
The mechanism of action typically involves the inhibition of specific enzymes or proteins that are crucial for cancer cell survival. For example, some derivatives have been shown to inhibit protein synthesis and disrupt the replication of cancer cells by interacting with DNA .

Case Study: In Vitro Testing
A study conducted by the National Cancer Institute evaluated several benzothiazole derivatives, including this compound, against various cancer cell lines. The results indicated a notable inhibition rate in leukemia and CNS cancer cell lines, suggesting potential for further development as anticancer agents .

Antimicrobial Properties
Beyond anticancer effects, this compound has demonstrated antimicrobial properties. Research indicates that compounds within this class can inhibit the growth of various bacterial and fungal strains. This activity is attributed to their ability to disrupt cellular processes in microorganisms .

Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Benzothiazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways .

Environmental Applications

Benzothiazole derivatives like this compound are being investigated for their potential use in bioremediation processes. Their ability to interact with heavy metals and organic pollutants makes them suitable candidates for environmental cleanup efforts .

Industrial Applications

In industrial settings, this compound can serve as a building block for synthesizing more complex molecules. Its unique chemical structure allows it to be utilized in the development of new materials with enhanced properties such as increased stability and effectiveness in various applications.

Mechanism of Action

The mechanism of action of N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate signaling pathways involved in cell growth and differentiation. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Insights

  • Solubility and Stability : The 4-methylsulfonyl derivative (C₁₁H₁₂N₂O₄S₂) exhibits higher polarity than the 4-methyl analog, improving aqueous solubility but requiring low-temperature storage (-20°C) .
  • Pharmacological Potential: While pharmacological data is scarce in the provided evidence, trifluoromethyl and trifluoromethoxy derivatives are frequently explored in drug discovery due to their bioavailability and metabolic resistance .

Discrepancies and Limitations

  • Data Gaps : Key properties like melting points, boiling points, and biological activity are largely unreported, emphasizing the need for further experimental characterization.

Biological Activity

N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Overview and Synthesis

This compound belongs to the class of benzothiazoles, which are known for their aromatic heterocyclic structure. The compound is synthesized through the reaction of 2-mercaptoaniline with an appropriate acid chloride, resulting in a compound with the molecular formula C11H12N2SC_{11}H_{12}N_{2}S and a molecular weight of approximately 220.29 g/mol.

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Modulation : The compound has been shown to modulate enzyme activity by binding to active sites, which can lead to inhibition or activation depending on the target enzyme.
  • Fluorescent Probes : It has potential applications as a fluorescent probe for biological imaging, enhancing visualization of cellular processes.
  • Antimicrobial and Anticancer Properties : Research indicates that this compound exhibits antimicrobial effects and has potential anticancer properties through mechanisms such as apoptosis induction in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of benzothiazole compounds, including this compound, showed significant antiproliferative effects against various cancer cell lines. The IC50 values ranged from 19.9 µM to 75.3 µM depending on the specific cell line tested .
  • Mechanism of Action in Cancer Cells : The compound's mechanism involves the inhibition of key signaling pathways that regulate cell growth and survival. For instance, it has been shown to interfere with the PI3K/Akt pathway, leading to increased apoptosis in cancer cells .

Table 1: Biological Activity Summary

Activity TypeObservationReference
AntimicrobialEffective against various pathogens
AnticancerIC50 values between 19.9 - 75.3 µM
Enzyme InhibitionModulates enzyme activity
ImagingPotential fluorescent probe

Table 2: IC50 Values for Cancer Cell Lines

Cell LineIC50 (µM)
MDA-MB-23119.9
MCF-743.9
OVCAR-331.5
COV31875.3

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine, and how do reaction conditions influence yield?

  • Methodology :

  • Use palladium-catalyzed cross-coupling or nucleophilic substitution to assemble the benzothiazole core. Glycine derivatives can be introduced via alkylation or condensation reactions under inert conditions (Schlenk techniques, ).
  • Optimize temperature (80–120°C) and solvent polarity (DMF or THF) to enhance regioselectivity. Monitor progress via TLC or HPLC.
    • Data Insight : Substituents on the benzothiazole ring (e.g., methyl vs. methoxy groups) significantly affect reaction kinetics. For example, methyl groups at the 4-position improve steric accessibility for glycine coupling .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm glycine methyl groups and benzothiazole substituents. Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns.
    • Data Contradiction : Discrepancies in carbonyl stretching frequencies (IR) may arise from polymorphism. X-ray crystallography (SHELX refinement ) or DFT calculations resolve ambiguities.

Q. How does the methyl group at the 4-position of the benzothiazole ring influence physicochemical properties?

  • Experimental Design :

  • Compare solubility, logP, and melting points of analogs (e.g., 4-methyl vs. 4-methoxy derivatives).
  • Use computational tools (e.g., Gaussian) to model steric and electronic effects .
    • Key Finding : The 4-methyl group enhances lipophilicity (logP = 2.95) and thermal stability (mp > 200°C) compared to polar methoxy analogs .

Advanced Research Questions

Q. What computational strategies are recommended to predict the bioactivity of this compound?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) against targets like S1P1 receptors, leveraging structural analogs from agonist studies .
  • Use MD simulations (GROMACS) to assess stability in lipid bilayers.
    • Data Insight : The glycine moiety’s flexibility allows conformational adaptation to hydrophobic binding pockets, as seen in S1P1 agonist SAR .

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms?

  • Methodology :

  • Grow single crystals via slow evaporation (acetonitrile/water).
  • Refine structures using SHELXL , focusing on hydrogen bonding and torsion angles.
    • Case Study : Discrepancies in γ-glycine’s ferroelectric domains were resolved via synchrotron X-ray diffraction , a method applicable to tautomer analysis.

Q. What advanced chromatographic methods quantify trace impurities in synthesized batches?

  • Methodology :

  • Employ UPLC-MS (Waters ACQUITY) with a C18 column and 0.1% formic acid mobile phase. Validate using glycine quantification protocols .
  • Detect impurities <0.1% via MRM transitions.
    • Data Table :
ImpurityRetention Time (min)m/zSource
Des-methyl analog8.2265.1Incomplete alkylation
Oxidized thiazole10.5297.0Air exposure

Q. How do electron-withdrawing/donating substituents on the benzothiazole ring modulate fluorescence properties?

  • Experimental Design :

  • Synthesize analogs with -NO2_2 (electron-withdrawing) or -OCH3_3 (electron-donating) groups.
  • Measure fluorescence intensity (λex_{ex} = 350 nm, λem_{em} = 450 nm) and quantum yield .
    • Key Finding : Methoxy substituents increase quantum yield (Φ = 0.45) due to enhanced π-conjugation, while nitro groups quench fluorescence .

Contradictions and Troubleshooting

Q. Why do NMR spectra sometimes show unexpected splitting patterns for the glycine methyl protons?

  • Analysis : Dynamic rotational barriers in the N-methyl group may cause slow exchange, leading to splitting. Use variable-temperature NMR (−20°C to 50°C) to observe coalescence .

Q. How to address low reproducibility in benzothiazole ring closure reactions?

  • Solution :

  • Ensure anhydrous conditions (molecular sieves) and degassed solvents to prevent oxidation.
  • Optimize catalyst loading (e.g., 5 mol% CuI for Ullmann coupling) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine
Reactant of Route 2
N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.